molecular formula C13H18N2O2 B039994 Benzyl 1,4-diazepane-1-carboxylate CAS No. 117009-97-9

Benzyl 1,4-diazepane-1-carboxylate

Cat. No.: B039994
CAS No.: 117009-97-9
M. Wt: 234.29 g/mol
InChI Key: BXDQJVDEALOIQW-UHFFFAOYSA-N
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Description

Benzyl 1,4-diazepane-1-carboxylate is a chemical compound involved in various synthetic and medicinal chemistry applications. Its structure and properties enable its use in the synthesis of various pharmaceutical and chemical intermediates.

Mechanism of Action

Target of Action

Benzyl 1,4-diazepane-1-carboxylate primarily targets bacterial cells . The compound has shown significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium, Escherichia coli, Pseudonymous, and Shigella sp. . The primary targets within these bacterial cells are the proteins L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis .

Mode of Action

The compound interacts with its targets by binding to the active sites of the target proteins . This interaction inhibits the normal function of these proteins, leading to a disruption in the bacterial cell’s normal processes . The compound’s mode of action is primarily bacteriostatic, inhibiting bacterial growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with the target proteins. The inhibition of L-amino acid deaminase and LcpA ligase disrupts the normal metabolic processes of the bacterial cell, leading to cell death

Pharmacokinetics

The compound’s molecular structure suggests that it may be well-absorbed and distributed within the body

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . By binding to and inhibiting the function of key bacterial proteins, the compound disrupts the normal metabolic processes of the bacterial cell, leading to cell death . This makes this compound a potential candidate for the development of new antimicrobial agents .

Preparation Methods

Benzyl 1,4-diazepane-1-carboxylate can be synthesized through multiple methods, including intramolecular cyclization techniques and multicomponent reactions. For example, the compound has been synthesized through practical approaches for multikilogram production, demonstrating its utility in industrial applications. Additionally, a concise synthesis method under microwave irradiation has been developed, showing the versatility in synthesis approaches.

Chemical Reactions Analysis

Benzyl 1,4-diazepane-1-carboxylate is involved in various chemical reactions, including the formation of complex structures and pharmaceutical intermediates. The versatility in reactions, such as intramolecular cyclization and multicomponent reactions, underlines its importance in synthetic chemistry. Common reagents and conditions used in these reactions include silica gel column chromatography and microwave irradiation . Major products formed from these reactions include pharmaceutical intermediates and other complex structures.

Scientific Research Applications

Benzyl 1,4-diazepane-1-carboxylate has several scientific research applications.

Comparison with Similar Compounds

Benzyl 1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as derivatives of 1,4-diazepane. The uniqueness of this compound lies in its specific structure and properties, which enable its use in the synthesis of various pharmaceutical and chemical intermediates.

Properties

IUPAC Name

benzyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDQJVDEALOIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402703
Record name Benzyl 1-homopiperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117009-97-9
Record name Benzyl 1-homopiperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazepane, N1-CBZ protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 230 ml of dimethylformamide were added 25 g of homopiperazine and 5.4 g of sodium bicarbonate and then 25 ml of water followed by dropwise addition of 10 g of benzyloxycarbonyl chloride with stirring under ice cooling, and the mixture was stirred at a room temperature overnight. After evaporating off dimethylformamide under a reduced pressure, the reaction mixture was extracted three times with 100 ml of chloroform, and the extract was dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure. The resulting residue was applied to a silica gel column and eluted with chloroform/methanol (9:1), to obtain 9 g of the title compound as a light yellow liquor liquid.
Quantity
230 mL
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25 g
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5.4 g
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reactant
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10 g
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reactant
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25 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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